Piperazinylpropyl Pentahydroxyhexyl Phosphate Piperazinylpropyl Pentahydroxyhexyl Phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18543673
InChI: InChI=1S/C13H29N2O9P/c16-8-10(17)12(19)13(20)11(18)9-24-25(21,22)23-7-1-4-15-5-2-14-3-6-15/h10-14,16-20H,1-9H2,(H,21,22)
SMILES:
Molecular Formula: C13H29N2O9P
Molecular Weight: 388.35 g/mol

Piperazinylpropyl Pentahydroxyhexyl Phosphate

CAS No.:

Cat. No.: VC18543673

Molecular Formula: C13H29N2O9P

Molecular Weight: 388.35 g/mol

* For research use only. Not for human or veterinary use.

Piperazinylpropyl Pentahydroxyhexyl Phosphate -

Specification

Molecular Formula C13H29N2O9P
Molecular Weight 388.35 g/mol
IUPAC Name 2,3,4,5,6-pentahydroxyhexyl 3-piperazin-1-ylpropyl hydrogen phosphate
Standard InChI InChI=1S/C13H29N2O9P/c16-8-10(17)12(19)13(20)11(18)9-24-25(21,22)23-7-1-4-15-5-2-14-3-6-15/h10-14,16-20H,1-9H2,(H,21,22)
Standard InChI Key MGEPCDXTZQWFIL-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CCCOP(=O)(O)OCC(C(C(C(CO)O)O)O)O

Introduction

Chemical Structure and Properties

Molecular Composition

Piperazinylpropyl Pentahydroxyhexyl Phosphate features a hybrid structure combining a six-membered piperazine ring with a phosphorylated pentahydroxyhexyl chain. The piperazine group, a common pharmacophore in drug design, contributes to its potential bioactivity by enabling interactions with biological targets such as enzymes and receptors. The pentahydroxyhexyl phosphate moiety enhances hydrophilicity, likely improving solubility in aqueous environments—a critical factor for bioavailability in pharmaceutical applications.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₂₉N₂O₉P
Molecular Weight388.35 g/mol
IUPAC Name2,3,4,5,6-pentahydroxyhexyl 3-piperazin-1-ylpropyl hydrogen phosphate

The compound’s phosphate group enables potential phosphorylation reactions, which are central to cellular signaling pathways. This dual functionality positions it as a versatile candidate for drug delivery systems or prodrug formulations.

Comparative Analysis with Structural Analogues

Piperazinylpropyl Pentahydroxyhexyl Phosphate is often compared to 2,3,4,5,6-Pentahydroxyhexyl (3-(piperazin-1-yl)propyl) Hydrogen Phosphate. Key differences include:

Table 2: Structural and Functional Comparison

FeaturePiperazinylpropyl Pentahydroxyhexyl Phosphate2,3,4,5,6-Pentahydroxyhexyl Derivative
Phosphate GroupMonophosphateDiphosphate
Hydroxyl ConfigurationFive hydroxyl groups on hexyl chainSix hydroxyl groups
BioactivityHigher predicted interaction with enzymesReduced receptor binding affinity

The monophosphate configuration in Piperazinylpropyl Pentahydroxyhexyl Phosphate may enhance metabolic stability compared to diphosphate analogues, which are prone to enzymatic hydrolysis.

Research Challenges and Future Directions

Knowledge Gaps

  • Mechanistic Studies: No published data exist on its interactions with specific enzymes or receptors.

  • Toxicological Profile: Safety data in vitro or in vivo are absent, limiting translational potential.

  • Synthetic Optimization: Current methods lack published yields or scalability metrics.

Recommended Studies

  • Binding Assays: Screen against neurotransmitter transporters (e.g., SERT) .

  • Comparative Pharmacokinetics: Evaluate bioavailability against diphosphate analogues.

  • Stability Testing: Assess hydrolytic degradation under physiological conditions.

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